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molecular formula C10H12O2 B1619831 Benzene, 1-methoxy-2-(2-propenyloxy)- CAS No. 4125-43-3

Benzene, 1-methoxy-2-(2-propenyloxy)-

Cat. No. B1619831
M. Wt: 164.2 g/mol
InChI Key: KWRBXILMRLLABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05134147

Procedure details

124 g of 2-methoxyphenol and 152 g of potassium carbonate in 500 ml of dimethylformamide are brought to 60° C. with stirring for 30 minutes. 127 g of allyl bromide are introduced and the reaction medium is then left at 60° C. for 1 hour. It is diluted with 2 l of water and extracted with ethyl ether and the organic phase is washed with sodium hydroxide. The organic phase is dried and the ether evaporated off. The product is then distilled at 115° C. and at 20 mmHg to obtain 129.6 g of the expected compound.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two
Quantity
127 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Yield
79.5%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].[CH2:16](Br)[CH:17]=[CH2:18]>CN(C)C=O.O>[CH2:16]([O:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1])[CH:17]=[CH2:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
124 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Step Two
Name
Quantity
152 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
127 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are brought to 60° C.
WAIT
Type
WAIT
Details
the reaction medium is then left at 60° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
the organic phase is washed with sodium hydroxide
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
the ether evaporated off
DISTILLATION
Type
DISTILLATION
Details
The product is then distilled at 115° C. and at 20 mmHg

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 129.6 g
YIELD: PERCENTYIELD 79.5%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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